molecular formula C17H18O3 B11758512 Benzyl 2-hydroxy-4-phenylbutanoate

Benzyl 2-hydroxy-4-phenylbutanoate

Cat. No.: B11758512
M. Wt: 270.32 g/mol
InChI Key: IVUUDHWOGKEQAN-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-4-phenylbutanoate is an organic compound that belongs to the class of esters. It is derived from the esterification of benzyl alcohol and 2-hydroxy-4-phenylbutanoic acid. This compound is known for its role as a key intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and other cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-hydroxy-4-phenylbutanoate can be synthesized through several methods:

    Chemical Synthesis: One common method involves the esterification of benzyl alcohol with 2-hydroxy-4-phenylbutanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Biocatalytic Asymmetric Reduction: Another method involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale biocatalytic processes due to their efficiency and sustainability. The use of genetically engineered microorganisms to produce the necessary enzymes for the reduction process is a common practice .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-hydroxy-4-phenylbutanoate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-hydroxy-4-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-hydroxy-4-phenylbutanoate primarily involves its role as a precursor in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action helps to lower blood pressure and reduce the workload on the heart .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-hydroxy-4-phenylbutanoate is unique due to its specific benzyl ester group, which can influence the compound’s reactivity and the properties of the final pharmaceutical products. Its high enantioselectivity and efficiency in biocatalytic processes make it a preferred choice in industrial applications .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

benzyl 2-hydroxy-4-phenylbutanoate

InChI

InChI=1S/C17H18O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2

InChI Key

IVUUDHWOGKEQAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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